3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide
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Overview
Description
3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is a heterocyclic compound that features a triazole ring attached to a benzene ring with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide typically involves the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonium thiocyanate to yield the carbothioamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It may serve as a precursor for the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect. For example, in anticancer applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring attached to a benzene ring and have shown potential as anticancer agents.
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds have diverse biological activities, including antifungal and anticancer properties.
Uniqueness
3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
1334148-25-2 |
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Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)benzenecarbothioamide |
InChI |
InChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13) |
InChI Key |
FDKUSLGLRLDQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NC=NN2 |
Origin of Product |
United States |
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